Cas no 1805106-55-1 (2-Amino-4-cyano-6-(difluoromethyl)-3-methylpyridine)

2-Amino-4-cyano-6-(difluoromethyl)-3-methylpyridine 化学的及び物理的性質
名前と識別子
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- 2-Amino-4-cyano-6-(difluoromethyl)-3-methylpyridine
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- インチ: 1S/C8H7F2N3/c1-4-5(3-11)2-6(7(9)10)13-8(4)12/h2,7H,1H3,(H2,12,13)
- InChIKey: OXIKJLIWXYHDOQ-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C#N)C(C)=C(N)N=1)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 223
- XLogP3: 1.2
- トポロジー分子極性表面積: 62.7
2-Amino-4-cyano-6-(difluoromethyl)-3-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A020006045-500mg |
2-Amino-4-cyano-6-(difluoromethyl)-3-methylpyridine |
1805106-55-1 | 97% | 500mg |
$999.60 | 2022-04-01 | |
Alichem | A020006045-1g |
2-Amino-4-cyano-6-(difluoromethyl)-3-methylpyridine |
1805106-55-1 | 97% | 1g |
$1,612.80 | 2022-04-01 |
2-Amino-4-cyano-6-(difluoromethyl)-3-methylpyridine 関連文献
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1. Back matter
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
2-Amino-4-cyano-6-(difluoromethyl)-3-methylpyridineに関する追加情報
2-Amino-4-cyano-6-(difluoromethyl)-3-methylpyridine (CAS No. 1805106-55-1): A Versatile Building Block in Modern Chemistry
In the realm of heterocyclic compounds, 2-Amino-4-cyano-6-(difluoromethyl)-3-methylpyridine (CAS No. 1805106-55-1) has emerged as a highly valuable intermediate for pharmaceutical and agrochemical applications. This pyridine derivative combines multiple functional groups – including an amino group, cyano group, and difluoromethyl group – making it an exceptionally versatile chemical building block for researchers.
The growing interest in fluorinated pyridine compounds like 2-Amino-4-cyano-6-(difluoromethyl)-3-methylpyridine stems from their unique physicochemical properties. The introduction of fluorine atoms often enhances metabolic stability, lipophilicity, and bioavailability – characteristics highly sought after in drug discovery and crop protection development. Recent studies highlight how such fluorinated heterocycles can improve binding affinity to biological targets.
From a synthetic chemistry perspective, the multi-functional pyridine core of CAS 1805106-55-1 offers numerous possibilities for further derivatization. The amino group at position 2 serves as an excellent handle for amide bond formation or condensation reactions, while the cyano group at position 4 can be transformed into various other functional groups through reduction or hydrolysis. The difluoromethyl group at position 6 provides unique electronic effects that influence the compound's reactivity.
In pharmaceutical research, 2-Amino-4-cyano-6-(difluoromethyl)-3-methylpyridine has shown promise as a precursor for kinase inhibitors. The pharmaceutical industry is particularly interested in how this fluorinated pyridine scaffold might contribute to the development of new anticancer agents or anti-inflammatory drugs. Recent patent literature reveals several applications where similar structures serve as key intermediates for targeted therapies.
The agrochemical sector has also taken notice of CAS 1805106-55-1 and related compounds. The presence of both nitrogen heterocycles and fluorine atoms makes these molecules attractive candidates for developing new crop protection agents. Researchers are exploring how the difluoromethyl pyridine moiety might enhance the activity of fungicides or herbicides while maintaining favorable environmental profiles.
From a commercial availability standpoint, 2-Amino-4-cyano-6-(difluoromethyl)-3-methylpyridine is typically supplied as a high-purity crystalline solid by specialty chemical manufacturers. The compound's stability under standard storage conditions makes it convenient for laboratory use. Suppliers often provide detailed spectroscopic data (including 1H NMR and 13C NMR spectra) and HPLC purity certificates to ensure quality for research applications.
Recent advances in green chemistry have influenced the synthesis approaches for fluorinated pyridine derivatives like 1805106-55-1. Researchers are developing more sustainable routes that minimize hazardous byproducts and reduce energy consumption. These innovations align with the pharmaceutical industry's growing emphasis on process chemistry optimization and environmentally friendly synthesis.
The analytical characterization of 2-Amino-4-cyano-6-(difluoromethyl)-3-methylpyridine typically involves a combination of techniques. Mass spectrometry confirms the molecular weight, while infrared spectroscopy verifies the presence of characteristic functional groups. Modern laboratories might also employ X-ray crystallography to determine the compound's precise three-dimensional structure when needed for structure-activity relationship studies.
Looking toward future applications, the unique properties of CAS 1805106-55-1 suggest potential in emerging fields like materials science. The electron-deficient pyridine ring combined with fluorine substitution could make this compound interesting for developing new organic electronic materials or coordination complexes with specialized properties.
For researchers working with 2-Amino-4-cyano-6-(difluoromethyl)-3-methylpyridine, proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While not classified as highly hazardous, standard precautions for handling laboratory chemicals apply. Material Safety Data Sheets (MSDS) from suppliers provide specific guidance for safe storage and handling.
The market for specialty pyridine derivatives like 1805106-55-1 continues to grow, driven by demand from both pharmaceutical and agrochemical sectors. Chemical suppliers are responding by expanding their portfolios of such functionalized heterocycles, often offering custom synthesis services to meet specific research needs. This trend reflects the broader movement toward more tailored chemical solutions in life sciences research.
In conclusion, 2-Amino-4-cyano-6-(difluoromethyl)-3-methylpyridine represents an important addition to the toolbox of medicinal chemists and agrochemical researchers. Its combination of multiple reactive sites and the beneficial effects of fluorine substitution make it particularly valuable for developing new bioactive molecules. As synthetic methodologies continue to advance, we can expect to see even more innovative applications for this versatile chemical building block in the years to come.
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